molecular formula C21H13ClN2O3S B12465308 N-(1,3-benzodioxol-5-yl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

N-(1,3-benzodioxol-5-yl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B12465308
M. Wt: 408.9 g/mol
InChI Key: ZZXGGMZUFHWJNI-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole ring, a chlorothiophene moiety, and a quinoline carboxamide group, which collectively contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Chlorothiophene Moiety: This involves the chlorination of thiophene using reagents like sulfuryl chloride.

    Coupling Reactions: The benzodioxole and chlorothiophene intermediates are then coupled with a quinoline derivative through a series of reactions involving amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodioxole, chlorothiophene, and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes.

    Receptor Binding: It can bind to specific receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-BROMOTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE is unique due to the presence of the chlorothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H13ClN2O3S

Molecular Weight

408.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C21H13ClN2O3S/c22-20-8-7-19(28-20)16-10-14(13-3-1-2-4-15(13)24-16)21(25)23-12-5-6-17-18(9-12)27-11-26-17/h1-10H,11H2,(H,23,25)

InChI Key

ZZXGGMZUFHWJNI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl

Origin of Product

United States

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